

"Laninamivir octanoate-d3" physical and chemical properties

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Compound of Interest

Compound Name: Laninamivir octanoate-d3

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Laninamivir Octanoate-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza.[1][2][3] It is administered as an inhaled prodrug, which is subsequently hydrolyzed in the respiratory tract to its active form, laninamivir.[2][3][4] The deuterated version, Laninamivir octanoate-d3, serves as an isotope-labeled internal standard for pharmacokinetic studies and other quantitative analyses. This document provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for Laninamivir octanoate-d3.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Laninamivir octanoate-d3** are summarized below. Data for the non-deuterated form is also included for reference where applicable.

General Properties



| Property | Value | Source(s) |
|-------------------|--|-----------|
| Chemical Name | 5-(Acetylamino)-4- [(aminoiminomethyl)amino]-2,6 -anhydro-3,4,5-trideoxy-7-O- methyl-D-glycero-D-galacto- non-2-enonic Acid 9- Octanoate-d3 | [5][6] |
| Synonyms | CS 8958-d3, (2R,3R,4S)-3- Acetamido-4- guanidino-2- [(1R,2R)-2-hydroxy-1-methoxy- 3-(octanoyloxy)propyl]-3,4- dihydro-2H-pyran-6-carboxylic Acid-d3 | [5][6] |
| Molecular Formula | C21H33D3N4O8 | [5][6] |
| Molecular Weight | 475.55 g/mol | [5][6] |
| CAS Number | 203120-17-6 | [6] |
| Appearance | Neat (Pure Form) | [5] |
| Storage | 2-8°C Refrigerator | [6] |

Structural Identifiers



| Identifier | Value | Source(s) |
|------------|--|-----------|
| IUPAC Name | (2R,3R,4S)-3-acetamido-4- (diaminomethylideneamino)-2- [(1R,2R)-2-hydroxy-1-methoxy- 3-octanoyloxypropyl]-3,4- dihydro-2H-pyran-6-carboxylic acid | [7] |
| InChI | InChI=1S/C21H36N4O8/c1-4- 5-6-7-8-9-16(28)32-11- 14(27)18(31-3)19-17(24- 12(2)26)13(25-21(22)23)10- 15(33-19)20(29)30/h10,13- 14,17-19,27H,4-9,11H2,1-3H3, (H,24,26)(H,29,30) (H4,22,23,25)/t13-,14+,17+,18 +,19+/m0/s1/i3D3 | [5] |
| InChlKey | UKTIJASCFRNWCB- RMIBSVFLSA-N | [7] |
| SMILES | CCCCCCC(=0)OC INVALID-LINK C(=0)O)N=C(N)N)NC(=0)C)O C">C@HO | [7] |

Solubility

| Solvent | Solubility | Source(s) |
|---------|---|-----------|
| Water | Insoluble | [1] |
| DMSO | 95-100 mg/mL (approx. 201- 211 mM). It is noted that hygroscopic DMSO can reduce solubility. | [1][8] |
| Ethanol | 5 mg/mL | [1] |



Neuraminidase Inhibition (Non-Deuterated Form)

The following IC₅₀ values are for the non-deuterated Laninamivir octanoate, demonstrating its activity as a neuraminidase inhibitor prodrug.

| Influenza Strain | IC50 Value (nM) | Source(s) |
|--------------------------------|-----------------|-----------|
| H1N1 (Atypical Group 1, p09N1) | 947 nM | [9] |
| H2N2 (Group 2, p57N2) | 129 nM | [9] |
| H12N5 (Group 1, N5) | 389 nM | [9] |
| H3N2 Strains | 39.2 - 221 nM | [8] |

Mechanism of Action

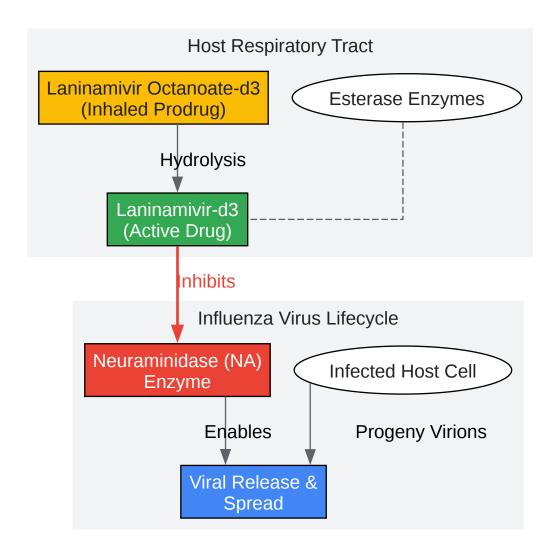
Laninamivir octanoate is a prodrug that is metabolically converted to its active form, laninamivir. The primary therapeutic target is the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of progeny virions from infected host cells.[10] By inhibiting this enzyme, laninamivir halts the propagation of the virus.

The key steps are:

- Administration: The prodrug, Laninamivir octanoate, is delivered directly to the respiratory tract via inhalation.[10][11]
- Hydrolysis: Within the pulmonary tissue, endogenous esterase enzymes hydrolyze the octanoyl ester bond of the prodrug.[2][3][4]
- Activation: This hydrolysis releases the active metabolite, laninamivir.[2][4]
- Inhibition: Laninamivir, a potent neuraminidase inhibitor, binds with high affinity to the active site of the viral neuraminidase enzyme.[12]
- Viral Trapping: This binding prevents the enzyme from cleaving sialic acid residues, which anchor newly formed viral particles to the cell surface. Consequently, the release and spread of the virus to other cells is blocked.[10]



• Long-Acting Effect: Laninamivir exhibits a slow dissociation from the neuraminidase enzyme, contributing to a prolonged inhibitory effect and allowing for a single-dose treatment regimen. [2][10]



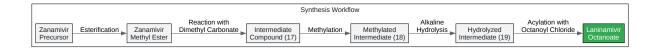
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Prodrug activation and mechanism of neuraminidase inhibition.

Experimental Protocols Synthesis of Laninamivir Octanoate

A general synthetic route for Laninamivir octanoate has been described, which can be adapted for the deuterated analog.[13][14] The process involves several key transformations starting from a zanamivir precursor.





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Simplified workflow for the synthesis of Laninamivir octanoate.

Methodology Outline:

- Esterification: Zanamivir is reacted with methanol in the presence of an acid cation resin to produce zanamivir methyl ester.[14]
- Carbonate Reaction: The methyl ester intermediate is then reacted with dimethyl carbonate under alkaline conditions.[14]
- Methylation: The resulting compound undergoes methylation, for instance with methyl iodide, under alkaline conditions to introduce the C-7 methoxy group characteristic of laninamivir.
 [13][14]
- Hydrolysis: The ester is hydrolyzed using an alkali, followed by neutralization with a cation resin, to yield the carboxylic acid intermediate.[13][14]
- Acylation: Finally, the primary hydroxyl group is selectively acylated with octanoyl chloride to yield the final product, Laninamivir octanoate.[13][14] For the deuterated version, a deuterated starting material or reagent would be incorporated at the appropriate step.

Neuraminidase (NA) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against influenza neuraminidase.[9]

Methodology:

Recombinant NA Expression and Purification:

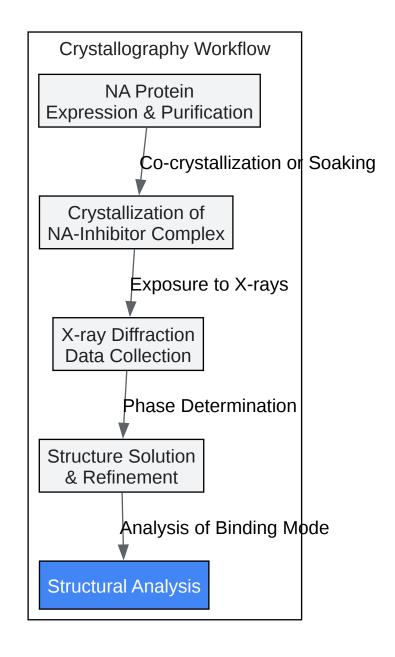


- The gene encoding the target neuraminidase (e.g., p09N1, p57N2) is cloned into a baculovirus expression vector.
- Sf9 insect cells are transfected with the recombinant baculovirus.
- The cells are cultured for several days, after which the secreted NA protein is harvested from the culture medium.
- The protein is purified using affinity chromatography (e.g., HisTrap column), followed by dialysis.[9]
- Inhibition Assay:
 - The enzymatic activity of the purified NA is measured using a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
 - The assay is performed by mixing the purified NA enzyme with varying concentrations of the inhibitor (Laninamivir octanoate).
 - The reaction is initiated by adding the MUNANA substrate.
 - After incubation, the fluorescence of the released 4-methylumbelliferone is measured to determine the rate of the enzymatic reaction.
 - The IC₅₀ value, the concentration of inhibitor required to reduce NA activity by 50%, is calculated from the dose-response curve.

X-Ray Crystallography for NA-Inhibitor Complex

This protocol is used to determine the three-dimensional structure of the neuraminidase enzyme bound to an inhibitor, providing insights into the binding mechanism.[9][15]





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Experimental workflow for X-ray crystallography.

Methodology:

- Protein Preparation: Highly purified neuraminidase is prepared as described in the NA inhibition assay protocol.
- Crystallization: The purified NA is crystallized, typically using vapor diffusion methods. The inhibitor, Laninamivir octanoate, is introduced either by co-crystallizing it with the protein or



by soaking pre-formed protein crystals in a solution containing the inhibitor.[9]

- Data Collection: The NA-inhibitor complex crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded.[9][15]
- Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. This map is then used to build and refine an atomic model of the protein-ligand complex, revealing the precise binding interactions between Laninamivir octanoate and the neuraminidase active site.[9][15]

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